molecular formula C8H8ClNO3 B14591423 Methyl [(6-chloropyridin-2-yl)oxy]acetate CAS No. 61148-78-5

Methyl [(6-chloropyridin-2-yl)oxy]acetate

Cat. No.: B14591423
CAS No.: 61148-78-5
M. Wt: 201.61 g/mol
InChI Key: XFUBDWXTYKRYJZ-UHFFFAOYSA-N
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Description

Methyl [(6-chloropyridin-2-yl)oxy]acetate is a chemical compound with the molecular formula C8H8ClNO3. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound features a pyridine ring substituted with a chlorine atom and an ester functional group, making it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl [(6-chloropyridin-2-yl)oxy]acetate can be synthesized through several methods. One common approach involves the reaction of 6-chloropyridin-2-ol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired ester compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl [(6-chloropyridin-2-yl)oxy]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation/Reduction: Various oxidizing or reducing agents, such as potassium permanganate or sodium borohydride.

Major Products Formed

    Substitution: Products with different substituents on the pyridine ring.

    Hydrolysis: Carboxylic acids and alcohols.

    Oxidation/Reduction: Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Methyl [(6-chloropyridin-2-yl)oxy]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl [(6-chloropyridin-2-yl)oxy]acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but often include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(6-chloropyridin-2-yl)acetate
  • Methyl 2-(6-chloropyridin-3-yl)acetate

Uniqueness

Methyl [(6-chloropyridin-2-yl)oxy]acetate is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in various synthetic and research applications.

Properties

CAS No.

61148-78-5

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

methyl 2-(6-chloropyridin-2-yl)oxyacetate

InChI

InChI=1S/C8H8ClNO3/c1-12-8(11)5-13-7-4-2-3-6(9)10-7/h2-4H,5H2,1H3

InChI Key

XFUBDWXTYKRYJZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=NC(=CC=C1)Cl

Origin of Product

United States

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